ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS No.: 1428139-42-7
Cat. No.: VC3418336
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428139-42-7 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | ethyl 3-amino-6-(5-methylfuran-2-yl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O4/c1-3-21-16(20)15-14(17)13-10(18-15)6-9(7-11(13)19)12-5-4-8(2)22-12/h4-5,9,18H,3,6-7,17H2,1-2H3 |
| Standard InChI Key | QIKPSKZWYCGLSL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(O3)C)N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(O3)C)N |
Introduction
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound used primarily for research purposes. It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals and chemical synthesis. This compound is specifically designed for use in laboratory settings and is not intended for use as a pharmaceutical, food, or household product .
Synthesis Steps:
-
Starting Materials: Typically involves aromatic amines and aldehydes.
-
Reaction Conditions: Requires specific conditions such as temperature control and catalysts.
-
Purification: Often involves chromatography to isolate the pure compound.
Applications and Research Use
This compound is primarily used in research settings, particularly in medicinal chemistry and organic synthesis. It serves as a building block for more complex molecules with potential biological activity.
Potential Applications:
-
Pharmaceutical Research: Used in the development of new drugs due to its structural similarity to biologically active compounds.
-
Organic Synthesis: Acts as a precursor for synthesizing other indole derivatives with unique properties.
Storage and Handling
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate should be stored at room temperature. It is essential to follow proper laboratory safety protocols when handling this compound, including wearing protective gear and ensuring adequate ventilation.
Safety Precautions:
-
Protective Gear: Gloves, goggles, and lab coats.
-
Ventilation: Work in a well-ventilated area.
Suppliers and Availability
This compound is available from several suppliers, including Matrix Scientific and other chemical distributors. It is marketed specifically for research purposes and is not intended for use in pharmaceuticals, food, or household products.
Suppliers:
-
Other Distributors: Available through various chemical suppliers for laboratory use.
Data Table: Key Information
| Property | Value |
|---|---|
| CAS Number | 1428139-42-7 |
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.33 g/mol |
| Storage Conditions | Room Temperature |
| Supplier | Matrix Scientific, others |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume